2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide features a complex heterocyclic core: a benzo[c]pyrimido[4,5-e][1,2]thiazin ring system substituted with a 3-fluorobenzyl group at position 6. The thioether linkage at position 2 connects to an acetamide moiety bearing a 3-methoxyphenyl group. Key structural attributes include:
- 5,5-Dioxido (sulfone) group: Enhances polarity and metabolic stability compared to thiol or sulfoxide derivatives.
- 3-Fluorobenzyl substituent: Fluorine’s electronegativity may improve bioavailability and membrane permeability.
Properties
IUPAC Name |
2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S2/c1-35-20-9-5-8-19(13-20)29-24(32)16-36-26-28-14-23-25(30-26)21-10-2-3-11-22(21)31(37(23,33)34)15-17-6-4-7-18(27)12-17/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVKLRYBVJBUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and ultimately exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core distinguishes it from simpler thiazolo-pyrimidine or benzothiazole systems (Table 1). For example:
- Thiazolo[3,2-a]pyrimidine derivatives (): These lack the fused benzo ring and sulfone group, reducing planarity and polarity.
- Benzothiazole derivatives (): Feature a single aromatic ring fused to a thiazole, offering less steric complexity.
Table 1. Core Structure Comparison
Substituent Effects
Benzyl Group Variations
- 3-Fluorobenzyl (Target) vs. 3-Methoxybenzyl () : Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity compared to the electron-donating methoxy group .
Acetamide Substituents
- 3-Methoxyphenyl (Target) vs. 2-Chlorophenyl () : Methoxy improves solubility, while chloro enhances lipophilicity, affecting tissue distribution .
- Trifluoromethylbenzothiazole () : The CF₃ group in analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide increases electronegativity and stability .
Table 2. Substituent Impact on Properties
Biological Activity
The compound 2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimido[4,5-e][1,2]thiazin core with a fluorobenzyl substituent and a methoxyphenyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 520.597 g/mol. The presence of sulfur and fluorine atoms may contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. For instance, compounds with similar structures have been shown to exhibit antitumor and antibacterial activities.
Biological Activity Overview
Research into the biological activity of similar compounds has revealed several key areas of interest:
- Antitumor Activity : Compounds in the same class have demonstrated promising antitumor effects in various experimental models. For example, certain derivatives have shown significant inhibition of tumor growth in sarcoma models.
- Antibacterial Properties : The presence of thiazine and pyrimidine rings in related compounds has been associated with antibacterial activity. This suggests that our compound might also exhibit similar properties.
- Urease Inhibition : Some derivatives have been evaluated for urease inhibition, showing moderate to good activity compared to standard inhibitors.
Antitumor Activity
A study evaluating the antitumor effects of related thiazine compounds found that specific derivatives inhibited the growth of sarcoma 180 by up to 61% at certain doses (Table 1). This suggests that the compound could be effective against similar cancer types.
| Compound | Toxicity (LD100 mg/kg) | Antitumor Activity (%) |
|---|---|---|
| Compound A | 2500 | 61 |
| Compound B | 2000 | 28 |
| Standard (5-Fluorouracil) | 212 | 45 |
Antibacterial Activity
Research has shown that thiazine derivatives possess antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
